Cas no 2227767-67-9 ((1R)-3-amino-1-4-chloro-3-(trifluoromethyl)phenylpropan-1-ol)

(1R)-3-Amino-1-[4-chloro-3-(trifluoromethyl)phenyl]propan-1-ol is a chiral amino alcohol derivative with a trifluoromethyl and chloro-substituted aromatic ring. Its stereospecific (R)-configuration ensures high enantiomeric purity, making it valuable for asymmetric synthesis and pharmaceutical applications. The presence of both amino and hydroxyl functional groups allows for versatile reactivity, enabling use as a building block in medicinal chemistry or catalyst design. The electron-withdrawing trifluoromethyl and chloro substituents enhance its stability and influence its electronic properties, potentially improving binding affinity in bioactive compounds. This compound is particularly useful in the development of optically active intermediates for drug discovery, where precise stereochemistry is critical. Suitable for controlled reactions under inert conditions.
(1R)-3-amino-1-4-chloro-3-(trifluoromethyl)phenylpropan-1-ol structure
2227767-67-9 structure
Product name:(1R)-3-amino-1-4-chloro-3-(trifluoromethyl)phenylpropan-1-ol
CAS No:2227767-67-9
MF:C10H11ClF3NO
MW:253.64865231514
CID:6003980
PubChem ID:165631452

(1R)-3-amino-1-4-chloro-3-(trifluoromethyl)phenylpropan-1-ol Chemical and Physical Properties

Names and Identifiers

    • (1R)-3-amino-1-4-chloro-3-(trifluoromethyl)phenylpropan-1-ol
    • (1R)-3-amino-1-[4-chloro-3-(trifluoromethyl)phenyl]propan-1-ol
    • EN300-1939779
    • 2227767-67-9
    • Inchi: 1S/C10H11ClF3NO/c11-8-2-1-6(9(16)3-4-15)5-7(8)10(12,13)14/h1-2,5,9,16H,3-4,15H2/t9-/m1/s1
    • InChI Key: BAOWZIXBPLNTGS-SECBINFHSA-N
    • SMILES: ClC1C=CC(=CC=1C(F)(F)F)[C@@H](CCN)O

Computed Properties

  • Exact Mass: 253.0481262g/mol
  • Monoisotopic Mass: 253.0481262g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 3
  • Complexity: 225
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 46.2Ų
  • XLogP3: 2

(1R)-3-amino-1-4-chloro-3-(trifluoromethyl)phenylpropan-1-ol Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1939779-0.25g
(1R)-3-amino-1-[4-chloro-3-(trifluoromethyl)phenyl]propan-1-ol
2227767-67-9
0.25g
$1420.0 2023-09-17
Enamine
EN300-1939779-0.05g
(1R)-3-amino-1-[4-chloro-3-(trifluoromethyl)phenyl]propan-1-ol
2227767-67-9
0.05g
$1296.0 2023-09-17
Enamine
EN300-1939779-0.5g
(1R)-3-amino-1-[4-chloro-3-(trifluoromethyl)phenyl]propan-1-ol
2227767-67-9
0.5g
$1482.0 2023-09-17
Enamine
EN300-1939779-1.0g
(1R)-3-amino-1-[4-chloro-3-(trifluoromethyl)phenyl]propan-1-ol
2227767-67-9
1g
$1543.0 2023-06-03
Enamine
EN300-1939779-5.0g
(1R)-3-amino-1-[4-chloro-3-(trifluoromethyl)phenyl]propan-1-ol
2227767-67-9
5g
$4475.0 2023-06-03
Enamine
EN300-1939779-10.0g
(1R)-3-amino-1-[4-chloro-3-(trifluoromethyl)phenyl]propan-1-ol
2227767-67-9
10g
$6635.0 2023-06-03
Enamine
EN300-1939779-0.1g
(1R)-3-amino-1-[4-chloro-3-(trifluoromethyl)phenyl]propan-1-ol
2227767-67-9
0.1g
$1357.0 2023-09-17
Enamine
EN300-1939779-2.5g
(1R)-3-amino-1-[4-chloro-3-(trifluoromethyl)phenyl]propan-1-ol
2227767-67-9
2.5g
$3025.0 2023-09-17
Enamine
EN300-1939779-1g
(1R)-3-amino-1-[4-chloro-3-(trifluoromethyl)phenyl]propan-1-ol
2227767-67-9
1g
$1543.0 2023-09-17
Enamine
EN300-1939779-5g
(1R)-3-amino-1-[4-chloro-3-(trifluoromethyl)phenyl]propan-1-ol
2227767-67-9
5g
$4475.0 2023-09-17

Additional information on (1R)-3-amino-1-4-chloro-3-(trifluoromethyl)phenylpropan-1-ol

Compound CAS No. 2227767-67-9: (1R)-3-Amino-1-(4-Chloro-3-Trifluoromethylphenyl)Propan-1-Ol

The compound (1R)-3-Amino-1-(4-Chloro-3-Trifluoromethylphenyl)Propan-1-Ol with CAS No. 2227767-67-9 is a highly specialized organic molecule that has garnered significant attention in the fields of medicinal chemistry and materials science. This compound is characterized by its unique stereochemistry, with the (1R) configuration, which plays a crucial role in its biological activity and chemical reactivity. The molecule consists of a propanol backbone with an amino group at the third position and a substituted phenyl ring attached to the first carbon. The phenyl ring is further substituted with a chlorine atom at the para position and a trifluoromethyl group at the meta position, which significantly influences its electronic properties and reactivity.

Recent advancements in synthetic chemistry have enabled the efficient synthesis of this compound, leveraging novel catalytic systems and asymmetric synthesis techniques. Researchers have reported that the (1R)-configuration of this compound is critical for its bioavailability and pharmacokinetic properties, making it a promising candidate for drug development. The trifluoromethyl group, known for its electron-withdrawing properties, enhances the molecule's stability and lipophilicity, which are essential for drug design.

One of the most intriguing aspects of this compound is its potential application in the development of targeted therapies for various diseases. Studies have shown that this compound exhibits selective binding to specific protein targets, such as kinases and G-protein coupled receptors (GPCRs), which are implicated in numerous pathological conditions, including cancer, inflammation, and neurodegenerative diseases. The integration of computational chemistry tools, such as molecular docking and dynamics simulations, has provided deeper insights into the binding mechanisms of this compound with its target proteins.

In addition to its therapeutic potential, this compound has also been explored for its role in materials science. Its unique electronic properties make it a suitable candidate for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and field-effect transistors (FETs). The trifluoromethyl group contributes to the molecule's ability to act as an electron-deficient unit, enhancing charge transport properties in organic semiconductors.

Recent research has also focused on the green synthesis of this compound, emphasizing environmentally friendly methods that reduce waste and energy consumption. Techniques such as microwave-assisted synthesis and enzymatic catalysis have been employed to achieve higher yields and better stereocontrol. These advancements not only enhance the sustainability of chemical processes but also pave the way for large-scale production of this compound for industrial applications.

The stereochemistry of this compound is another area of active research. The (1R)-configuration has been shown to exhibit superior pharmacokinetic profiles compared to its (1S) counterpart. This highlights the importance of stereochemistry in drug design and underscores the need for advanced analytical techniques, such as chiral chromatography and nuclear magnetic resonance (NMR) spectroscopy, to ensure precise characterization of enantiomers.

Furthermore, studies on the metabolic pathways of this compound have revealed that it undergoes phase I metabolism primarily through oxidation and hydroxylation reactions. Understanding these metabolic pathways is crucial for predicting drug-drug interactions and optimizing dosing regimens in clinical settings.

In conclusion, (1R)-3-Amino-1-(4-Chloro-3-Trifluoromethylphenyl)Propan-1-Ol with CAS No. 2227767-67-9 represents a versatile molecule with wide-ranging applications in both therapeutic development and materials science. Its unique structure, stereochemistry, and electronic properties make it a valuable asset in modern chemical research. As ongoing studies continue to uncover new insights into its potential uses, this compound stands at the forefront of innovation in chemistry and related disciplines.

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